1,3-Dibromo-1,1,3-trifluoropropane
Description
Overview of Halogenated Propane (B168953) Derivatives in Organic Synthesis
Halogenated alkanes, including propane derivatives, are fundamental building blocks in organic synthesis. ncert.nic.in They serve as versatile precursors for a wide range of organic compounds due to the reactivity of the carbon-halogen bond, which allows for nucleophilic substitution and elimination reactions. ncert.nic.in The halogenation of propane can lead to a variety of mono-, di-, and polyhalogenated isomers. unacademy.comlibretexts.org For instance, the dichlorination of propane can produce four different constitutional isomers. libretexts.org The specific reactivity of these derivatives often depends on the nature of the halogen and its position on the propane chain. libretexts.org
Halogenated organic compounds have wide-ranging applications; they are used as solvents for non-polar compounds and as starting materials for synthesizing a broad spectrum of organic molecules. ncert.nic.in Some halogen-containing compounds are also found in nature and have clinical utility. ncert.nic.in For example, chloramphenicol (B1208) is a chlorine-containing antibiotic used to treat typhoid fever, and the synthetic compound chloroquine (B1663885) is used in the treatment of malaria. ncert.nic.in
Significance of 1,3-Dibromo-1,1,3-trifluoropropane as a Fluorinated Building Block
The introduction of fluorine into organic molecules can significantly alter their properties, including stability, reactivity, lipophilicity, and acidity, with minimal steric changes. sigmaaldrich.com Fluorinated building blocks, therefore, play a crucial role in the development of new pharmaceuticals, agrochemicals, and advanced materials. sigmaaldrich.comossila.com It is estimated that approximately 30% of new drugs and over half of blockbuster drugs contain at least one fluorine atom. sigmaaldrich.com
This compound, with its trifluoromethyl group and two bromine atoms, is a valuable intermediate in the synthesis of more complex fluorinated molecules. The presence of both bromine and fluorine offers distinct reactive handles for chemists to exploit. For instance, 3-Bromo-1,1,1-trifluoropropane (B1271859), a related compound, is a known intermediate in the preparation of various useful compounds, including anti-cancer drugs and industrially important phenylalkoxysilanes. google.com The bromine atoms in this compound can be selectively replaced through nucleophilic substitution, while the trifluoromethyl group imparts unique electronic properties to the molecule.
Historical Context of Bromofluorocarbon Chemistry Development
The development of bromofluorocarbons (BFCs) is closely linked to the broader history of chlorofluorocarbons (CFCs). CFCs were first synthesized in 1928 by Thomas Midgley, Jr. of General Motors as safer alternatives to the toxic and flammable refrigerants used at the time, such as methyl chloride. noaa.gov General Motors and Du Pont formed the Kinetic Chemical Company to produce these compounds under the trade name Freon. noaa.gov
Bromofluorocarbons, often referred to by the brand name "Halon," were developed later and recognized for their exceptional fire-extinguishing properties. wikipedia.orgwikipedia.org Early research on Halon 1301 (bromotrifluoromethane) was conducted in the United States, while Halon 1211 was primarily developed in the United Kingdom. wikipedia.org These compounds became standard in fire suppression systems for high-value assets where water damage would be a concern, such as in aircraft and computer facilities. acs.org The synthesis of bromofluorocarbons, such as bromotrifluoromethane, was achieved in 1946 by heating hydrogen-containing fluorocarbons with bromine. acs.org However, due to their significant ozone-depleting potential, the production of BFCs and CFCs was phased out under the Montreal Protocol. wikipedia.orgwikipedia.org
Isomeric Considerations and Structural Diversity within Dibromotrifluoropropanes
The halogenation of propane can lead to various isomers, and the same is true for dibromotrifluoropropanes. unacademy.comlibretexts.org The specific placement of the bromine and fluorine atoms on the three-carbon chain results in structural isomers with potentially different chemical and physical properties.
For propane, there are four possible constitutional isomers for its dihalogenated derivatives. youtube.com When considering dibromotrifluoropropane, the number of potential isomers increases due to the different possible arrangements of the three fluorine atoms and two bromine atoms on the propane backbone. For example, besides this compound, other isomers such as 2,3-Dibromo-1,1,1-trifluoropropane exist. echemi.com The specific isomer will have a unique set of properties and reactivity patterns. A chiral carbon atom, which is a carbon atom attached to four different groups, can lead to the existence of enantiomers (non-superimposable mirror images), further increasing the structural diversity. quora.com
Interactive Data Table: Properties of Selected Dibromotrifluoropropane Isomers
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 2,3-Dibromo-1,1,1-trifluoropropane | 431-21-0 | C₃H₃Br₂F₃ | 255.86 | 116 |
| 3,3-Dibromo-1,1,1-trifluoropropan-2-one | 431-67-4 | C₃HBr₂F₃O | 269.84 | Not Available |
Properties
IUPAC Name |
1,3-dibromo-1,1,3-trifluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Br2F3/c4-2(6)1-3(5,7)8/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGXARLZCNNOIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)Br)C(F)(F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Br2F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00663098 | |
| Record name | 1,3-Dibromo-1,1,3-trifluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00663098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.86 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
460-60-6 | |
| Record name | 1,3-Dibromo-1,1,3-trifluoropropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=460-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dibromo-1,1,3-trifluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00663098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,3 Dibromo 1,1,3 Trifluoropropane
Direct Halogenation Reactions for Selective Bromination
Direct halogenation reactions are a primary method for introducing bromine atoms into a molecule. These reactions can be tailored for selectivity, targeting specific positions within the starting material.
Photochemical Bromination of Fluorinated Propenes and Mechanistic Studies
Photochemical bromination involves the use of light to initiate the reaction. purdue.edu When applied to fluorinated propenes, this method can lead to the formation of dibrominated products. For instance, the reaction of 1H-pentafluoropropene with bromine in the presence of light results in a mixture of threo- and erythro-dibromides. rsc.org
The mechanism for such reactions often proceeds through a free-radical chain reaction. masterorganicchemistry.comlibretexts.org The process is initiated by the photolytic cleavage of the bromine molecule (Br₂) into two bromine radicals (Br•). masterorganicchemistry.comlibretexts.org These highly reactive radicals then attack the double bond of the fluorinated propene. This addition occurs in a regioselective manner, favoring the formation of the more stable carbon radical intermediate. chemistrysteps.comlibretexts.org The resulting radical then abstracts a bromine atom from another Br₂ molecule, propagating the chain and forming the dibrominated product. masterorganicchemistry.com
Addition Reactions of Halogenating Agents to Unsaturated Fluorinated Precursors
The addition of halogenating agents, such as bromine (Br₂), across the double bond of an unsaturated fluorinated precursor is a fundamental approach to synthesizing dihalogenated compounds. doubtnut.com For example, 2,3-dibromo-1,1,1-trifluoropropane can be obtained by reacting trifluoropropene with bromine under illumination. google.com This reaction proceeds via an electrophilic addition mechanism. libretexts.orgodinity.com The double bond of the alkene acts as a nucleophile, attacking the bromine molecule and forming a cyclic bromonium ion intermediate. odinity.com The bromide ion then attacks one of the carbon atoms of the bromonium ion, leading to the opening of the ring and the formation of the vicinal dibromide.
Catalytic Approaches in Synthesis
Catalysts play a crucial role in many synthetic routes, often enhancing reaction rates and influencing selectivity.
Hydrogen Bromide Addition to Trifluoropropenes via Catalytic Processes
The addition of hydrogen bromide (HBr) to trifluoropropenes can be achieved through catalytic methods. In the presence of organic peroxides, the addition of HBr to alkenes like 3,3,3-trifluoropropene (B1201522) proceeds via a free-radical chain reaction, leading to the anti-Markovnikov product. masterorganicchemistry.comchemistrysteps.comorgoreview.comyoutube.com This "peroxide effect" results in the bromine atom adding to the carbon atom of the double bond that has more hydrogen atoms. libretexts.orgquora.comlibretexts.org The mechanism is initiated by the homolytic cleavage of the peroxide, which then abstracts a hydrogen atom from HBr to form a bromine radical. masterorganicchemistry.comlibretexts.org This bromine radical then adds to the alkene to form the more stable carbon radical, which subsequently abstracts a hydrogen atom from another HBr molecule to give the final product and regenerate a bromine radical. chemistrysteps.comlibretexts.orgyoutube.com
Alternatively, the reaction of 3,3,3-trifluoropropene with HBr at elevated temperatures in the presence of an active carbon catalyst can produce 3-bromo-1,1,1-trifluoropropane (B1271859) with high conversion and selectivity. google.com
Palladium-Catalyzed Transformations for Halogenated Intermediates
Palladium-catalyzed reactions are powerful tools in organic synthesis, enabling the formation of carbon-carbon and carbon-halogen bonds. libretexts.orgnih.gov These reactions often involve a catalytic cycle that includes oxidative addition, transmetalation, and reductive elimination steps. libretexts.org While direct palladium-catalyzed synthesis of 1,3-Dibromo-1,1,3-trifluoropropane is not extensively documented in the provided results, palladium catalysis is widely used for creating complex molecules from halogenated intermediates. osti.govrsc.orgresearchgate.net For instance, palladium catalysts are employed in Suzuki-Miyaura coupling, which couples organoboranes with halides. libretexts.org Palladium-catalyzed reactions have also been developed for the arylhalogenation of alkenes, affording synthetically useful 1,2- and 1,1-arylhalogenated products. nih.govnih.govescholarship.org The development of palladium-catalyzed hydrohalogenation of enynes using ammonium (B1175870) halides as HX surrogates has also been reported. nih.gov
Multi-Step Synthesis from Readily Available Fluorinated Starting Materials
Complex molecules are often synthesized through a sequence of reactions known as a multi-step synthesis. youtube.comlibretexts.org This approach allows for the construction of a target molecule from simpler, more readily available starting materials. For instance, a potential multi-step synthesis of this compound could start from a readily available fluorinated compound. One possible precursor is 3,3,3-trifluoropropene, which can be synthesized through various methods. okstate.edu Another approach could involve the treatment of 3,3,3-trifluoropropyl methyl ether with HBr, though this method is reported to have poor selectivity. google.com The synthesis of 1-bromo-3,3,3-trifluoropropene from 3,3,3-trifluoropropyne (B1345459) and HBr has also been described. google.com
A hypothetical multi-step synthesis could involve the initial synthesis of a specific fluorinated alkene, followed by a controlled halogenation step to introduce the two bromine atoms at the desired positions. The choice of reagents and reaction conditions at each step is crucial for achieving the desired product with high yield and purity. syrris.jp
Derivatization of Monobrominated Trifluoropropanes
A primary route to this compound involves the further bromination of a monobrominated precursor, specifically 3-bromo-1,1,1-trifluoropropane. The synthesis of this starting material is well-established.
The industrially viable synthesis of 3-bromo-1,1,1-trifluoropropane is achieved through the gas-phase reaction of 3,3,3-trifluoropropene (TFP) with anhydrous hydrogen bromide (HBr) over an activated carbon catalyst. This method is noted for its high conversion rates, exceeding 90%, and selectivities greater than 95% under optimized conditions. The reaction is typically conducted at elevated temperatures. google.com
While the direct conversion of 1,1,1-trifluoropropane (B1294402) to a dibrominated product has been explored, it often results in a mixture of isomers. For instance, the reaction of 1,1,1-trifluoropropane with bromine has been reported to yield 3-bromo-1,1,1-trifluoropropane (34% yield), 2-bromo-1,1,1-trifluoropropane (B1273104) (17.6% yield), and 3,3-dibromo-1,1,1-trifluoropropane (B14233730) (19.0% yield), but not the target 1,3-isomer directly. google.com
To synthesize this compound from 3-bromo-1,1,1-trifluoropropane, a subsequent free-radical bromination step would be necessary. This would likely involve the use of a radical initiator, such as light or heat, to facilitate the substitution of a hydrogen atom with a bromine atom at the 1-position.
Bromination of Trifluoropropenes and Subsequent Modifications
An alternative synthetic strategy begins with a trifluoropropene and introduces both bromine atoms through addition and/or substitution reactions. A key intermediate in this approach could be 1-bromo-3,3,3-trifluoropropene. The synthesis of this compound can be achieved by reacting 3,3,3-trifluoropropyne with hydrogen bromide at temperatures of at least 50°C. google.com This reaction can proceed with or without a catalyst, although the use of Lewis acids like CuBr₂, ZnBr₂, or AlBr₃ has been noted. google.com
Once 1-bromo-3,3,3-trifluoropropene is obtained, the second bromine atom can be introduced at the 3-position. A plausible method is the anti-Markovnikov hydrobromination of the double bond. chemistrysteps.comlibretexts.org This reaction is typically carried out in the presence of peroxides, which act as radical initiators. chemistrysteps.comlibretexts.org The bromine radical adds to the less substituted carbon of the alkene, leading to the formation of the desired 1,3-dibromo product. libretexts.org
Another potential pathway involves the allylic bromination of a suitable trifluoropropene. masterorganicchemistry.comchemistrysteps.comyoutube.com For a substrate like 3,3,3-trifluoropropene, allylic bromination using a reagent such as N-bromosuccinimide (NBS) with a radical initiator could introduce a bromine atom at the C-1 position. chemistrysteps.comlibretexts.org The resulting 1-bromo-3,3,3-trifluoropropene could then undergo hydrobromination as described above.
Optimization of Reaction Conditions for Yield and Selectivity
The efficiency of the synthesis of this compound is highly dependent on the careful control of reaction conditions. While specific optimization studies for the direct synthesis of this compound are not extensively documented, valuable insights can be drawn from research on the synthesis of its monobrominated precursor, 3-bromo-1,1,1-trifluoropropane.
Solvent Effects and Temperature Control
For the gas-phase synthesis of 3-bromo-1,1,1-trifluoropropane from 3,3,3-trifluoropropene and HBr, temperature is a critical parameter. The reaction is generally carried out at elevated temperatures, typically in the range of 150°C to 800°C. google.com A more preferred range is between 200°C and 500°C, with an optimal range often cited as 250°C to 450°C. google.com The temperature directly influences the reaction rate and the conversion of the starting material. google.com
In liquid-phase reactions, such as the potential bromination steps, the choice of solvent can significantly impact the reaction. For free-radical brominations, non-polar solvents like carbon tetrachloride are often employed to avoid competing ionic side reactions. libretexts.org
Catalyst Selection and Loading Studies
In the synthesis of 3-bromo-1,1,1-trifluoropropane, the use of an activated carbon catalyst is crucial for achieving high conversion and selectivity. google.com The catalyst provides a surface for the reaction to occur, facilitating the addition of HBr to the trifluoropropene. google.com The specific type of activated carbon can be chosen based on economic factors. google.com
For reactions involving Lewis acid catalysts, such as the synthesis of 1-bromo-3,3,3-trifluoropropene from 3,3,3-trifluoropropyne, the choice of catalyst (e.g., CuBr₂, ZnBr₂, AlBr₃) and its loading would need to be optimized to maximize the yield of the desired product while minimizing the formation of byproducts. google.com
For subsequent hydrobromination steps, the concentration of the radical initiator (e.g., peroxides) would be a key parameter to control to ensure the desired anti-Markovnikov addition and prevent unwanted side reactions.
Data Tables
Table 1: Reaction Parameters for the Synthesis of 3-bromo-1,1,1-trifluoropropane
| Parameter | Value/Range | Reference |
| Reactants | 3,3,3-trifluoropropene, Hydrogen Bromide | google.com |
| Catalyst | Activated Carbon | google.com |
| Temperature | 150°C - 800°C | google.com |
| Preferred Temperature | 200°C - 500°C | google.com |
| Optimal Temperature | 250°C - 450°C | google.com |
| HBr:TFP Molar Ratio | 0.1:1 to 2.0:1 | google.com |
| Preferred Molar Ratio | 1.0:1 to 1.5:1 | google.com |
| Conversion | >90% | |
| Selectivity | >95% |
Reactivity and Mechanistic Investigations of 1,3 Dibromo 1,1,3 Trifluoropropane
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions involving halogenated propanes are fundamental in organic synthesis for creating a variety of functional groups. The reactivity of these compounds is influenced by the nature of the halogen, the substitution pattern, and the reaction conditions.
Selective Bromine Replacement and Functional Group Interconversion
The presence of two bromine atoms in 1,3-dibromo-1,1,3-trifluoropropane, which are good leaving groups, allows for sequential replacement by nucleophiles. This selective replacement is a key strategy for introducing different functionalities into the molecule. The principles of functional group interconversion (FGI) are often applied, where one functional group is transformed into another. ub.eduvanderbilt.edu For instance, alcohols can be converted into alkyl halides, which are then susceptible to nucleophilic attack. ub.edu The conversion of alcohols to sulfonates, followed by reaction with a halide source, is a common method for achieving this transformation. vanderbilt.edu
The general reactivity order for halides in SN2 reactions is I > Br > Cl. vanderbilt.edu This indicates that the carbon-bromine bonds in this compound are susceptible to cleavage by a range of nucleophiles. Common nucleophiles used in these reactions include cyanide, azide, and amines, which can displace the bromide to form nitriles, azides, and amines, respectively. vanderbilt.edu
Interactive Data Table: Nucleophilic Substitution Reactions
| Reactant | Nucleophile | Product | Reaction Type |
| This compound | Cyanide (CN-) | 3-Bromo-4,4,4-trifluorobutanenitrile | SN2 |
| This compound | Azide (N3-) | 1-Azido-3-bromo-1,1,3-trifluoropropane | SN2 |
| This compound | Ammonia (NH3) | (3-Bromo-1,1,3-trifluoropropyl)amine | SN2 |
Stereochemical Outcomes and Regioselectivity in Substitution Pathways
The stereochemical outcome of a nucleophilic substitution reaction depends on the mechanism. SN1 reactions, which proceed through a planar carbocation intermediate, typically lead to a mixture of stereoisomers (racemization). libretexts.org In contrast, SN2 reactions occur with an inversion of configuration at the stereocenter. ub.edu
In the case of this compound, the primary carbon (C3) is more likely to undergo substitution via an SN2 mechanism due to less steric hindrance, leading to an inversion of stereochemistry if the carbon is chiral. The secondary carbon (C1), being more substituted, could potentially react via an SN1 or SN2 pathway depending on the reaction conditions and the nucleophile's strength.
Regioselectivity refers to the preference for reaction at one site over another. In this compound, the two bromine atoms are at different positions (C1 and C3). The relative reactivity of these two positions towards a nucleophile will determine the regioselectivity of the initial substitution. Factors such as steric hindrance and the electronic effects of the fluorine atoms will influence which bromine is preferentially replaced.
Elimination Reactions
Elimination reactions of alkyl halides are a primary method for the synthesis of alkenes and alkynes. ucalgary.ca These reactions typically involve the removal of a hydrogen and a halogen atom from adjacent carbons, a process known as dehydrohalogenation. The mechanism of elimination can be bimolecular (E2) or unimolecular (E1). lumenlearning.comlibretexts.org
Dehydrobromination to Form Fluorinated Alkenes (e.g., 2-Bromo-3,3,3-trifluoropropene)
The treatment of this compound with a base can lead to dehydrobromination, forming a fluorinated alkene. A key product from this reaction is 2-bromo-3,3,3-trifluoropropene. guidechem.com This reaction is typically carried out using a strong base, such as potassium hydroxide (B78521) in ethanol (B145695) or sodium hydroxide. guidechem.com The reaction proceeds by the removal of a proton from the carbon adjacent to the bromine-bearing carbon, followed by the expulsion of the bromide ion.
The reaction to form 2-bromo-3,3,3-trifluoropropene can be achieved by reacting 1,2-dibromo-3,3,3-trifluoropropane (B1583363) with an alkali metal hydroxide. google.com A similar principle applies to the dehydrobromination of this compound. The choice of base and solvent is crucial for optimizing the yield of the desired alkene. For instance, using a phase-transfer catalyst like tetrabutylammonium (B224687) bromide can improve the efficiency of the reaction when using an aqueous alkali solution. google.com
2-Bromo-3,3,3-trifluoropropene is a valuable building block in organic synthesis, used in the preparation of various fluorine-containing compounds, including pharmaceuticals and materials. guidechem.comtechemi.com
Formation of Fluoroallenes via Double Elimination (e.g., Trifluoroallene Synthesis)
Alkynes can be synthesized from dihaloalkanes through two successive elimination reactions. libretexts.orgmasterorganicchemistry.com This process, known as double elimination, requires a strong base, often sodium amide in liquid ammonia. libretexts.org When applied to a substrate like this compound, a double elimination could potentially lead to the formation of a fluoroallene, such as trifluoroallene.
The first elimination would yield a bromo-substituted fluoroalkene. A second elimination from this intermediate would then generate the allene. The feasibility of this reaction depends on the acidity of the protons available for abstraction and the stability of the resulting intermediates.
Catalytic Elimination Processes and Reaction Kinetics
Elimination reactions can be influenced by catalysts. While strong bases are commonly used, catalytic methods can offer alternative pathways with different selectivities. For example, activated carbon has been used as a catalyst in the reaction of 3,3,3-trifluoropropene (B1201522) with hydrogen bromide to produce 3-bromo-1,1,1-trifluoropropane (B1271859). google.com
The kinetics of elimination reactions provide insight into their mechanisms. E1 reactions exhibit first-order kinetics, with the rate depending only on the concentration of the alkyl halide. masterorganicchemistry.comyoutube.com This is because the rate-determining step is the unimolecular formation of a carbocation. masterorganicchemistry.com E2 reactions, on the other hand, are second-order, with the rate depending on the concentrations of both the alkyl halide and the base, as they are both involved in the single, concerted rate-determining step. youtube.comiitk.ac.in The E1cB (Elimination Unimolecular conjugate Base) mechanism involves the formation of a carbanion in a pre-equilibrium step, followed by the loss of the leaving group. iitk.ac.in
Interactive Data Table: Elimination Reaction Mechanisms
| Mechanism | Rate Law | Stereochemistry | Regioselectivity | Base Strength |
| E1 | Rate = k[Alkyl Halide] | Non-stereospecific | Zaitsev's Rule (favors more substituted alkene) | Weak base favored |
| E2 | Rate = k[Alkyl Halide][Base] | Stereospecific (anti-periplanar) | Can be Zaitsev or Hofmann depending on base/substrate | Strong base favored |
| E1cB | Rate = k[Substrate][Base] | Not always stereospecific | Depends on acidity of proton | Strong base required |
Reduction Chemistry of this compound
The reduction of carbon-halogen bonds is a fundamental transformation in organic synthesis, and in the context of this compound, this reactivity is crucial for its synthetic applications. The presence of two bromine atoms and three fluorine atoms on a short propane (B168953) chain presents unique challenges and opportunities for selective chemical manipulation.
Selective Reduction of Carbon-Bromine Bonds
The selective reduction of one or both carbon-bromine (C-Br) bonds in this compound is a key step in the synthesis of various fluorinated building blocks. The differential reactivity of the two C-Br bonds, one at a fluorinated carbon (C-1) and the other at a non-fluorinated carbon (C-3), can be exploited to achieve selectivity.
Research into the reductive debromination of similar gem-dibromo compounds has shown that the reaction can proceed through various mechanisms, often involving single-electron transfer processes. While specific studies on the selective reduction of this compound are not extensively detailed in the provided results, general principles of haloalkane reduction can be applied. For instance, the use of specific reducing agents and reaction conditions can favor the cleavage of one C-Br bond over the other.
Hydrogenation and Reductive Debromination Pathways
Hydrogenation is a common method for the reduction of carbon-halogen bonds. In the case of this compound, catalytic hydrogenation would likely lead to the sequential removal of the bromine atoms, yielding a mixture of partially and fully debrominated products. The reaction pathway would involve the formation of monobrominated intermediates before complete reduction to 1,1,3-trifluoropropane.
Reductive debromination can also be achieved using various chemical reagents. Studies on related polyhalogenated compounds have demonstrated that reagents like those used in biodehalogenation can effect the removal of bromine atoms. For example, the reductive dehalogenation of compounds like ethylene (B1197577) dibromide has been observed in soil, suggesting that similar biological or chemical processes could be applied to this compound. nih.gov The metabolism of 1,3-dibromopropane (B121459) in rats involves conjugation with glutathione, indicating a pathway for detoxification and excretion. nih.gov This suggests that enzymatic systems could potentially play a role in the reductive debromination of its fluorinated analog.
Organometallic Reactions and Cross-Coupling Chemistry
The carbon-bromine bonds in this compound are susceptible to reaction with various metals, leading to the formation of organometallic intermediates that can be used in a variety of cross-coupling reactions. This chemistry is pivotal for the introduction of new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-type coupling with arylboronic acids)
Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis. libretexts.orglibretexts.org The Suzuki-Miyaura coupling, which typically involves the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base, is a prime example. libretexts.org For this compound, a Suzuki-type coupling with arylboronic acids would be expected to proceed, leading to the formation of aryl-substituted trifluoropropanes. researchgate.netresearchgate.net
The general mechanism for such a reaction involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the arylboronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The reactivity of the two C-Br bonds in this compound could potentially be differentiated to allow for selective or sequential couplings. The order of reactivity for halogens in these couplings is generally I > Br > OTf > Cl > F. libretexts.org
Table 1: Key Steps in Palladium-Catalyzed Suzuki-Miyaura Coupling
| Step | Description |
| Oxidative Addition | The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. |
| Transmetalation | The aryl group from the arylboronic acid (or its boronate derivative) is transferred to the palladium center, displacing the bromide. |
| Reductive Elimination | The newly formed carbon-carbon bond is created as the aryl group and the trifluoropropyl fragment are eliminated from the palladium, regenerating the Pd(0) catalyst. |
This table outlines the generally accepted mechanism for Suzuki-Miyaura cross-coupling reactions. libretexts.org
Copper-Mediated Reactions for Functionalization
Copper-mediated reactions offer an alternative and often complementary approach to palladium-catalyzed couplings for the functionalization of haloalkanes. rsc.orgresearchgate.net These reactions can be used to form a variety of bonds, including carbon-carbon, carbon-oxygen, and carbon-nitrogen bonds. In the context of this compound, copper-mediated reactions could be employed to introduce a range of functional groups.
For instance, copper-catalyzed coupling of 1,1-dibromo-1-alkenes with dialkylphosphonates has been shown to be an efficient method for the synthesis of alkenylphosphonates. rsc.org While the substrate is different, the underlying principle of copper facilitating the coupling of a brominated carbon with a nucleophile could be applicable. Similarly, copper-catalyzed reactions are used in the synthesis of triazoles via "click chemistry," demonstrating the versatility of copper in forming carbon-heteroatom bonds. researchgate.net
Radical Chemistry of Bromine and Fluorine Containing Species
The presence of both bromine and fluorine atoms in this compound influences its radical chemistry. Halogenated compounds, in general, can undergo radical reactions, often initiated by UV light or radical initiators. wikipedia.orgyoutube.com
The homolytic cleavage of a C-Br bond in this compound would generate a bromine radical and a trifluoropropyl radical. The stability of the resulting carbon-centered radical would be influenced by the presence of the fluorine atoms. Fluorine atoms can have a destabilizing effect on adjacent radical centers due to their electron-withdrawing nature.
The radical chemistry of chlorofluorocarbons (CFCs) is well-documented, particularly in the context of ozone depletion. studymind.co.ukchemtube3d.comquiz-maker.com In these processes, UV radiation causes the homolysis of a carbon-chlorine bond, generating a chlorine radical that catalytically destroys ozone. studymind.co.ukchemtube3d.com While the C-Br bond is weaker than the C-Cl bond and thus more susceptible to homolysis, similar principles of radical generation and propagation would apply to this compound. The generated bromine radicals could participate in various radical chain reactions.
Radical Addition Reactions
Currently, there is a lack of specific studies detailing the radical addition reactions of this compound. In principle, the C-Br bonds in this molecule are weaker than the C-F and C-H bonds and would be the most likely sites for homolytic cleavage to initiate radical reactions. However, the presence of two C-Br bonds at different positions (C1 and C3) and the influence of the fluorine atoms on the stability of the resulting carbon-centered radicals would complicate such reactions.
It is plausible that under radical-initiating conditions (e.g., using AIBN or UV light), this compound could serve as a source for bromo- and trifluoropropyl radical species. These radicals could then potentially add to unsaturated compounds like alkenes or alkynes. The regioselectivity of such additions would be a key area for investigation, influenced by the stability of the intermediate radicals and steric factors.
A hypothetical radical addition reaction is presented in the table below, illustrating a potential pathway.
| Reactants | Conditions | Potential Products |
| This compound, Alkene | Radical Initiator (e.g., AIBN), Heat/UV | Adducts of bromo- and trifluoropropyl radicals to the alkene |
Further experimental research is necessary to determine the feasibility and outcomes of such radical addition reactions involving this compound.
Carbon-Fluorine Bond Activation Studies
The activation and subsequent functionalization of C-F bonds are of significant interest in organic chemistry due to the prevalence of fluorine in pharmaceuticals and materials. However, the C-F bond is the strongest single bond to carbon, making its selective cleavage a formidable challenge.
To date, there are no specific reports in the scientific literature detailing the activation of the C-F bonds in this compound. Research in this area typically involves the use of highly reactive transition metal complexes, often with low-valent metals, or strong Lewis acids.
For a molecule like this compound, any attempt at C-F bond activation would have to compete with the more facile cleavage of the C-Br bonds. The development of a catalytic system with high selectivity for C-F over C-Br bonds in such a substrate would represent a significant advancement in the field.
The table below outlines a general, hypothetical approach to C-F bond activation that could be explored for this compound.
| Reagent/Catalyst Type | Potential Mechanistic Pathway | Challenges |
| Low-valent transition metal complex | Oxidative addition of the C-F bond to the metal center | Competition from the more reactive C-Br bonds |
| Strong Lewis acid | Coordination to a fluorine atom to weaken the C-F bond | Potential for elimination or rearrangement reactions |
Extensive and targeted research is required to explore and understand the potential for C-F bond activation in this compound.
Based on a comprehensive review of available scientific literature, detailed information regarding the specific applications of This compound as a synthetic intermediate is not extensively documented in publicly accessible research. While the fields of fluorinated organic compounds and materials science are robust, published studies and patents predominantly focus on related isomers or other fluorinated building blocks.
The provided search results contain information on similar but structurally distinct compounds, such as 2,3-Dibromo-1,1,1-trifluoropropane, 3-Bromo-1,1,1-trifluoropropane, and non-fluorinated 1,3-Dibromopropane. However, specific research detailing the synthetic utility of this compound in the requested categories remains scarce.
Consequently, it is not possible to generate a thorough and scientifically accurate article that strictly adheres to the provided outline for the chemical compound “this compound” due to the lack of specific data in the search results for the following sections:
Applications of 1,3 Dibromo 1,1,3 Trifluoropropane As a Versatile Synthetic Intermediate
Role in Materials Science Research
Synthesis of Components for Coatings and Adhesives
Without specific research findings on 1,3-Dibromo-1,1,3-trifluoropropane for these applications, any attempt to create content would be speculative and would not meet the required standards of scientific accuracy based on verifiable sources.
Utilization in Directed Organic Synthesis
The presence of both bromine and fluorine atoms on the propane (B168953) backbone of this compound provides multiple reactive sites, making it a potentially versatile tool for synthetic chemists. The differential reactivity of the C-Br and C-F bonds, along with the influence of the fluorine atoms on the molecule's electronics and stereochemistry, can be harnessed to construct complex fluorinated molecules.
The creation of stereogenic centers with controlled chirality is a critical challenge in the synthesis of pharmaceuticals and other biologically active molecules. Halogenated compounds are often employed in stereoselective reactions due to their ability to influence the stereochemical outcome of a reaction. nih.gov The carbon atoms at positions 1 and 3 of this compound are prochiral centers. libretexts.org This means that the substitution of one of the two identical groups attached to these carbons can lead to the formation of a chiral center. libretexts.org
In principle, the selective substitution of one of the bromine atoms in this compound, or the reaction at the carbon bearing the fluorine atoms, could be influenced by a chiral reagent or catalyst to favor the formation of one enantiomer over the other. youtube.com This process, known as asymmetric induction, is a fundamental strategy in modern organic synthesis for producing enantiomerically pure compounds. youtube.com Chiral auxiliaries or catalysts can interact with the substrate in a way that directs the incoming nucleophile or electrophile to a specific face of the molecule, thereby controlling the stereochemistry of the newly formed bond. youtube.comrsc.org
The elimination of hydrogen halides (dehydrohalogenation) from alkyl halides is a common and effective method for the synthesis of alkenes. libretexts.org In the case of this compound, the elimination of one or both bromine atoms along with adjacent hydrogen atoms can lead to the formation of fluorinated alkenes and dienes. These unsaturated fluorinated compounds are valuable intermediates in a variety of chemical transformations, including polymerization and cycloaddition reactions.
The dehydrobromination of long-chain alkanes has been shown to produce alkenes at elevated temperatures. researchgate.netacs.org This process can be facilitated by a base or can occur thermally. researchgate.net Given the structure of this compound, it is plausible that a similar dehydrobromination reaction could be employed to generate a functionalized fluorinated alkene. The elimination of a molecule of hydrogen bromide (HBr) would result in the formation of a bromotrifluoropropene isomer. The specific isomer formed would depend on the reaction conditions and the relative acidity of the protons at the C-2 position.
While direct experimental data for the dehydrobromination of this compound is not available in the reviewed literature, studies on similar polyhalogenated compounds support the feasibility of this transformation. Further elimination of the second bromine atom could potentially lead to the formation of a fluorinated diene, although the conditions required for such a double dehydrobromination would likely be more forcing. The synthesis of fluorinated dienes is an area of active research, with various methods being developed. researchgate.netnih.gov
| Starting Material | Potential Reaction | Potential Product(s) |
| This compound | Dehydrobromination | Bromo-trifluoropropene isomers |
| This compound | Double Dehydrobromination | Trifluorobutadiene isomers |
Tool in Biological Research for Probing Enzymatic Mechanisms
The unique properties of fluorinated compounds make them attractive tools for studying biological systems. The high electronegativity and small size of the fluorine atom can lead to strong, specific interactions with biological macromolecules like enzymes. Halogenated compounds, in general, have been explored as enzyme inhibitors and probes. nih.govnih.govmdpi.com
The mapping of enzyme active sites is crucial for understanding their function and for the design of new drugs. youtube.comyoutube.com Chemical probes that can covalently or non-covalently bind to specific residues within the active site are invaluable for this purpose. youtube.com Halogenated hydrocarbons have been shown to be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can interact with the enzyme. nih.govtandfonline.com
In principle, the bromine atoms in this compound could act as leaving groups in nucleophilic substitution reactions with amino acid residues in an enzyme's active site, such as cysteine or histidine. This could lead to the irreversible inhibition of the enzyme, allowing for the identification of key catalytic residues. However, a thorough search of the scientific literature reveals no studies that have utilized this compound for this purpose.
Enzyme kinetics studies are fundamental to understanding the mechanism of enzyme action and the efficacy of inhibitors. jeeadv.ac.in The introduction of fluorine into a substrate or inhibitor can significantly alter its binding affinity and reactivity, providing insights into the enzyme's mechanism. nih.gov Fluorinated compounds have been used to study a variety of enzymes, and in some cases, can act as powerful inhibitors. nih.govnih.gov
Advanced Spectroscopic and Computational Studies on 1,3 Dibromo 1,1,3 Trifluoropropane
Elucidation of Molecular Structure and Conformation
The definitive determination of the molecular structure and preferred conformation of 1,3-Dibromo-1,1,3-trifluoropropane requires a combination of sophisticated spectroscopic techniques. Each method provides unique and complementary information, which, when integrated, allows for a comprehensive structural assignment.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Isomer Analysis
High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and stereochemistry of this compound. Both ¹H and ¹³C NMR would provide critical data.
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the hydrogens on the central carbon (-CH₂-) and the hydrogen on the C3 carbon (-CHFBr). The chemical shift of these protons is influenced by the adjacent electronegative halogen atoms. The signal for the -CH₂- protons would likely appear as a complex multiplet due to coupling with the proton and fluorine atoms on the adjacent carbons. Similarly, the -CHFBr proton signal would be split by the neighboring -CH₂- group and the geminal fluorine atom.
¹³C NMR: The ¹³C NMR spectrum would display three distinct signals for the three carbon atoms in the propane (B168953) chain. The chemical shifts would be significantly influenced by the attached halogens. The C1 carbon (CF₂Br) and C3 carbon (CHFBr) would exhibit large C-F coupling constants, a characteristic feature of fluorinated organic compounds.
¹⁹F NMR: Given the presence of trifluoro- substitution, ¹⁹F NMR would be particularly informative. It would help distinguish between the -CF₂Br and -CHFBr fluorine environments and provide further insight into the molecule's isomeric purity and conformational dynamics.
Analysis of coupling constants (J-values) from these spectra allows for the determination of the dihedral angles between adjacent atoms, offering valuable information about the molecule's preferred conformation in solution. ubc.ca For instance, the magnitude of the three-bond proton-proton (³JHH) and proton-fluorine (³JHF) coupling constants can be used to differentiate between gauche and anti conformers.
| Expected ¹H NMR Data for this compound | |
| Proton Environment | Expected Chemical Shift (ppm) |
| -CHH FBr | ~5.5 - 6.5 |
| -CH₂ - | ~2.5 - 3.5 |
| Note: These are estimated values based on similar structures and are subject to solvent effects and experimental conditions. |
| Expected ¹³C NMR Data for this compound | |
| Carbon Environment | Expected Chemical Shift (ppm) |
| -C F₂Br | ~110 - 120 |
| -C H₂- | ~30 - 40 |
| -C HFBr | ~80 - 90 |
| Note: These are estimated values. The actual spectrum would show complex splitting patterns due to one-bond and two-bond C-F couplings. |
Mass Spectrometry for Molecular Weight and Fragment Analysis
Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₃H₃Br₂F₃), the molecular ion peak [M]⁺ would be expected at m/z corresponding to its molecular weight.
A key feature in the mass spectrum would be the isotopic pattern of the molecular ion, resulting from the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This would lead to a characteristic M:M+2:M+4 peak pattern with a relative intensity ratio of roughly 1:2:1, confirming the presence of two bromine atoms.
The fragmentation of the molecule under electron ionization (EI) would likely proceed through the loss of halogen atoms or small neutral molecules. miamioh.edu Common fragmentation pathways would include:
Loss of a bromine radical (•Br), leading to [M-Br]⁺ ions.
Loss of a fluorine radical (•F).
Cleavage of C-C bonds, resulting in smaller charged fragments.
| Expected Mass Spectrometry Fragments for this compound | |
| Fragment Ion | Description |
| [C₃H₃Br₂F₃]⁺ | Molecular Ion |
| [C₃H₃BrF₃]⁺ | Loss of a Bromine atom |
| [C₂H₂BrF₂]⁺ | Cleavage of C-C bond and loss of CHFBr |
| [CF₂Br]⁺ | Fragment from C-C bond cleavage |
| Note: The m/z values for these fragments will show isotopic patterns due to the presence of bromine. |
Infrared and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes. For this compound, the spectra would be characterized by strong absorptions corresponding to C-F, C-Br, C-H, and C-C bond vibrations.
C-F Stretching: Strong and characteristic absorption bands are expected in the region of 1000-1400 cm⁻¹, indicative of the trifluoro- substitution. The exact positions would depend on the -CF₂Br and -CHFBr groups.
C-Br Stretching: Vibrations involving the carbon-bromine bonds would appear at lower frequencies, typically in the 500-700 cm⁻¹ range.
C-H Stretching and Bending: Absorptions for C-H stretching would be observed around 2900-3000 cm⁻¹. C-H bending (scissoring, wagging) vibrations for the -CH₂- group would appear in the 1400-1470 cm⁻¹ region.
Conformational analysis of similar halogenated propanes has been successfully performed by comparing experimental IR and Raman spectra with theoretical calculations for different conformers (e.g., anti and gauche). nih.govnih.govresearchgate.net Such an approach could be used to determine the most stable conformer(s) of this compound in different phases (gas, liquid, solid).
| Expected Vibrational Frequencies for this compound | |
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-H Stretch | 2900 - 3000 |
| C-H Bend | 1400 - 1470 |
| C-F Stretch | 1000 - 1400 |
| C-Br Stretch | 500 - 700 |
| Note: These are general ranges and the actual spectrum will contain a complex pattern of bands corresponding to various coupled vibrations. |
Computational Chemistry and Theoretical Modeling
Theoretical modeling provides powerful insights into the properties of molecules, complementing experimental data and aiding in its interpretation.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. aps.org For this compound, DFT calculations could be employed to:
Optimize Molecular Geometry: Determine the lowest energy three-dimensional structure of different possible conformers.
Predict Spectroscopic Properties: Calculate theoretical NMR chemical shifts, IR, and Raman vibrational frequencies. These calculated spectra can be compared with experimental data to confirm structural assignments and identify different conformers. nih.govresearchgate.net
Analyze Electronic Properties: Map the electron density and electrostatic potential to identify electron-rich and electron-poor regions of the molecule. This is crucial for predicting sites susceptible to nucleophilic or electrophilic attack. The distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can reveal much about the molecule's reactivity.
DFT calculations on related haloalkanes have successfully predicted the relative stabilities of different conformers and provided accurate vibrational frequency assignments. nih.gov
Molecular Dynamics Simulations for Conformational Behavior
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. An MD simulation for this compound would involve:
Defining a Force Field: A set of parameters that describes the potential energy of the system, including terms for bond stretching, angle bending, and torsional (dihedral) angles.
Simulating the System: Solving Newton's equations of motion for the system, which generates trajectories of all atoms over a period of time.
By analyzing these trajectories, one can gain a deep understanding of the molecule's dynamic behavior. Specifically, MD simulations can be used to:
Explore Conformational Space: Identify all accessible conformations and the energy barriers between them.
Determine Conformational Populations: Calculate the relative populations of different conformers at a given temperature.
Study Solvent Effects: Simulate the molecule in different solvents to understand how the environment affects its conformational preferences.
Studies on similar flexible molecules, like 1,3-propanediol, have used MD simulations to determine the ratios and lifetimes of various conformations in an aqueous environment. mdpi.com A similar approach would be invaluable for understanding the dynamic conformational landscape of this compound.
Prediction of Reaction Pathways and Transition States
Theoretical investigations into the atmospheric degradation of similar halogenated propenes, such as 1-bromo-3,3,3-trifluoropropene, utilize methods like the B3LYP density functional theory with a large basis set (e.g., 6-311++G(d,p)) for geometry optimizations and frequency calculations. nih.gov To obtain more accurate energy profiles, single-point energy calculations are often performed using more sophisticated methods like the coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)) with an augmented correlation-consistent basis set (e.g., aug-cc-pVDZ). nih.gov
For a molecule like this compound, two primary reaction pathways with OH radicals are anticipated: hydrogen atom abstraction and halogen atom abstraction. The computational analysis would involve locating the transition state for each possible abstraction from the different carbon atoms in the molecule.
Hydrogen Abstraction:
Abstraction of the hydrogen atom from the C1 position (-CHBrF).
Abstraction of a hydrogen atom from the C3 position (-CH₂Br).
Transition State Analysis: For each pathway, a first-order saddle point (transition state) on the potential energy surface is located and verified by vibrational frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy barrier for each pathway, which is the difference in energy between the transition state and the reactants, is a critical factor in determining the dominant reaction channel. The pathway with the lowest energy barrier is generally the most favorable.
The reaction enthalpies (ΔH) are also calculated to determine whether the reactions are exothermic or endothermic. Based on studies of analogous compounds, the H-atom abstraction channels are typically found to be the major reaction pathways for reaction with OH radicals, as they are generally more energetically favorable than halogen abstraction. nih.gov The rate constants for these elementary reactions can then be predicted over a range of temperatures using Canonical Transition-State Theory (CTST), often including a correction for quantum mechanical tunneling, such as the Wigner tunneling correction. nih.gov
Estimation of Radiative Efficiency and Atmospheric Chemical Fate via Theoretical Methods
The atmospheric chemical fate of a compound like this compound is not only dictated by its reaction rates with atmospheric oxidants but also by its ability to contribute to global warming. This is quantified by its radiative efficiency, which is a measure of the change in radiative forcing per unit increase in its atmospheric concentration.
Theoretical methods are crucial for estimating the radiative efficiency of molecules, especially for new or less-studied compounds. These calculations typically involve determining the infrared absorption spectrum of the molecule using quantum chemical methods. The radiative efficiency is then calculated based on the strength and position of the absorption bands within the atmospheric window (approximately 8 to 13 µm), where the Earth's outgoing longwave radiation escapes to space.
A calculated radiative efficiency for this compound has been reported as 0.243 W m⁻² ppbv⁻¹. This value indicates the direct contribution of this compound to radiative forcing. The end products of the atmospheric degradation of such compounds can also influence the Earth's radiative balance through the formation of aerosols like sulfates and nitrates. nih.gov
Emerging Research Avenues and Future Perspectives for 1,3 Dibromo 1,1,3 Trifluoropropane
Development of Novel Catalytic Systems for Sustainable Transformations
The scientific literature does not currently contain specific examples of novel catalytic systems developed for the sustainable transformation of 1,3-Dibromo-1,1,3-trifluoropropane. Research on related halogenated compounds, however, may suggest potential future directions. For instance, processes have been developed for the catalytic hydrogenolysis of halogenated trifluoroacetones using transition metals like palladium to produce 1,1,1-trifluoroacetone, a valuable intermediate. google.com Another patented method describes the use of an activated carbon catalyst for the synthesis of 3-bromo-1,1,1-trifluoropropane (B1271859) from 3,3,3-trifluoropropene (B1201522) and hydrogen bromide, noting high conversion and selectivity. google.comgoogle.com These examples of catalysis on structurally similar fluorinated molecules indicate that future research could explore transition metal or carbon-based catalysts for selective C-Br bond activation in this compound, enabling sustainable pathways to new chemical entities.
Exploration of New Derivatization Pathways for Enhanced Molecular Complexity
Specific derivatization pathways originating from this compound are not well-documented in current chemical literature. The molecule's structure, featuring bromine atoms at the C1 and C3 positions, suggests its potential utility in nucleophilic substitution reactions to introduce new functional groups. cymitquimica.com Analogous reactions are known for related compounds. For example, 1,1-Dibromo-3,3,3-trifluoroacetone is a precursor for synthesizing 3,4-disubstituted pyrazole (B372694) analogues, which have been investigated as anti-tumor CDK inhibitors, and for creating fused pyrazine (B50134) derivatives. chemicalbook.com Furthermore, the treatment of 1,3-dibromo-1,1-difluoropropane (B1594815) with hydrogen fluoride (B91410) in the presence of antimony pentachloride has been shown to yield 3-bromo-1,1,1-trifluoropropane. google.com These transformations on related scaffolds suggest that this compound could serve as a C3 building block, with its two bromine atoms acting as handles for sequential or dual substitutions to build more complex molecular architectures. However, dedicated studies to explore these pathways are needed.
Applications in Stereoselective and Asymmetric Synthesis
There is currently no published research detailing the application of this compound as a substrate or key intermediate in stereoselective or asymmetric synthesis. The molecule itself contains a stereocenter at the C1 position (CHFBr group), making it a chiral building block. In principle, resolution of its enantiomers or its use in diastereoselective reactions could provide access to enantiopure fluorinated compounds.
The broader field of asymmetric synthesis of fluorinated molecules is highly active. For example, palladium-catalyzed methods have been developed for the stereoselective cyclopropanation of 1,1-diborylalkenes. nih.gov Similarly, stereoselective routes to functionalized α-trifluoromethyl α,β-unsaturated lactones have been established from 3,3-dibromo-2-trifluoromethyl acrylic acid ethyl ester. rsc.org Asymmetric catalysis is also employed to create complex chiral structures like dihydro-1,3-dioxepines and spiropyrrolidines. nih.govrsc.org These advanced catalytic methods could potentially be adapted for this compound in the future to control the stereochemical outcome of its transformations, though such applications have yet to be reported.
Integration into Flow Chemistry and Automated Synthesis Platforms
A review of existing literature reveals no specific studies on the integration of this compound into flow chemistry or automated synthesis platforms. Flow chemistry offers significant advantages for handling reactive intermediates and improving reaction safety and scalability, which could be beneficial for reactions involving halogenated compounds. The development of flow-based methodologies for this compound remains an open area for future investigation.
Design of New Functional Molecules with Tailored Properties from this Scaffold
While this compound holds potential as a scaffold for new functional molecules, there are no direct examples in the literature of its use for this purpose. Research on closely related compounds provides context for potential applications. For instance, the simpler analog, 3-bromo-1,1,1-trifluoropropane, is a known intermediate in the synthesis of anti-cancer drugs and industrially important phenylalkoxysilanes. google.comgoogle.com The design of novel bioactive molecules is a major focus of modern medicinal chemistry, with multicomponent reactions being a key strategy for rapidly building libraries of complex structures for biological screening. bohrium.commdpi.comdntb.gov.uanih.gov The 1,2,3-triazole ring, often synthesized via click chemistry, is another important pharmacophore found in compounds with a wide range of biological activities. nih.govresearchgate.net Future research could focus on using this compound as a starting point to incorporate the trifluoropropyl motif into new chemical entities, which could then be evaluated for pharmacological or material properties.
Q & A
Q. What are the established synthetic routes for 1,3-Dibromo-1,1,3-trifluoropropane, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via bromination of fluorinated propane derivatives. For example, bromination of 1,1,3-trifluoropropane using bromine (Br₂) or HBr in the presence of a Lewis acid catalyst (e.g., AlBr₃) under anhydrous conditions is a plausible route . Reaction optimization may involve:
- Temperature control : Maintaining 40–60°C to balance reactivity and side-product formation.
- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) improve bromine solubility and reaction homogeneity.
- Stoichiometry : A 2:1 molar ratio of bromine to substrate ensures complete di-substitution.
Purification via fractional distillation under reduced pressure (e.g., 80–100 mbar) yields high-purity product.
Q. How is this compound characterized structurally and spectroscopically?
Methodological Answer: Key analytical techniques include:
Q. What are the primary reactivity trends of this compound in nucleophilic substitution reactions?
Methodological Answer: The bromine atoms act as leaving groups, enabling SN₂ or elimination pathways:
- Nucleophilic Substitution : React with amines (e.g., NH₃) in THF at 0°C to form 1,3-diamino derivatives.
- Elimination : Treatment with strong bases (e.g., KOtBu) in DMF at 80°C yields 1,1,3-trifluoropropene via dehydrohalogenation .
Kinetic studies : Monitor reaction progress using GC-MS to optimize selectivity for substitution vs. elimination .
Advanced Research Questions
Q. How can computational chemistry predict the conformational stability and fluorine effects in this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Use B3LYP/6-311++G(d,p) to model conformers.
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., chloroform) on conformational populations.
Q. What are the environmental degradation pathways of this compound, and how do they impact ecotoxicity?
Methodological Answer:
- Hydrolysis : Under alkaline conditions (pH > 10), bromine substituents hydrolyze to form 1,1,3-trifluoropropanediol. Rate constants can be measured via HPLC .
- Photodegradation : UV irradiation (254 nm) in aqueous solutions generates Br⁻ and F⁻ ions; monitor using ion chromatography .
- Ecotoxicity assays : Use Daphnia magna or Vibrio fischeri to assess acute toxicity (LC₅₀/EC₅₀) of degradation byproducts .
Q. How can catalytic systems improve the efficiency of this compound in cross-coupling reactions?
Methodological Answer:
- Palladium Catalysis : Use Pd(PPh₃)₄ with K₂CO₃ in DMSO to facilitate Suzuki-Miyaura coupling with arylboronic acids .
- Optimization : Vary ligands (e.g., XPhos) to enhance yields (>80%) and reduce side reactions.
- Copper-Mediated Coupling : In DMF at 120°C, CuI catalyzes Ullmann-type couplings with phenols or thiols .
Mechanistic studies : In-situ FTIR or ESR spectroscopy identifies active catalytic species .
Data Contradictions & Research Gaps
- Isomer Specificity : Evidence for 2,3-dibromo isomers (e.g., CAS 431-21-0 ) suggests regiochemical outcomes must be rigorously confirmed via 2D NMR (e.g., NOESY) .
- Toxicological Data : Limited studies on the target compound; extrapolate from structurally similar bromofluorocarbons (e.g., HBFCs) in and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
